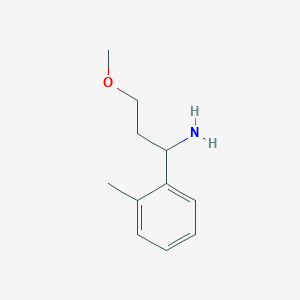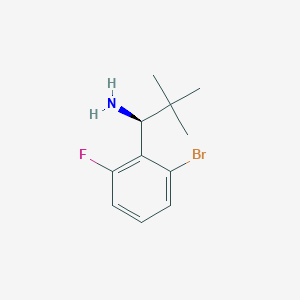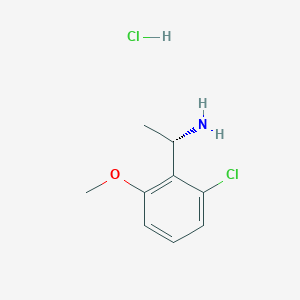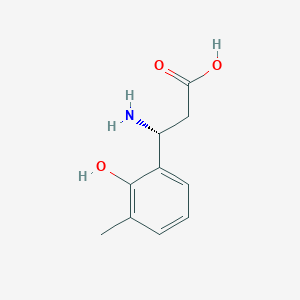![molecular formula C20H23NO4 B13044961 5-(3,4-Dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline](/img/structure/B13044961.png)
5-(3,4-Dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a dioxolo ring fused to an isoquinoline core, along with a dimethoxybenzyl group and a methyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the desired isoquinoline derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial synthesis would also focus on ensuring the compound meets regulatory standards for purity and safety.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroisoquinoline analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: The compound’s unique structure and potential bioactivity suggest it could be developed into therapeutic agents for various diseases.
Industry: In the industrial sector, the compound may be used in the development of new materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism by which 5-(3,4-Dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 9,10-Dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinoline
- 5-(3,4-Dimethoxybenzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline
- Oxolinic acid
Uniqueness
Compared to similar compounds, 5-(3,4-Dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline stands out due to its specific substitution pattern and the presence of both a dimethoxybenzyl group and a methyl group
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21-7-6-14-10-19-20(25-12-24-19)11-15(14)16(21)8-13-4-5-17(22-2)18(9-13)23-3/h4-5,9-11,16H,6-8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYRKFOBOISIEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1CC4=CC(=C(C=C4)OC)OC)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
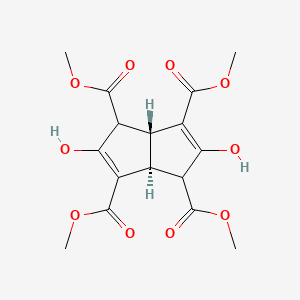
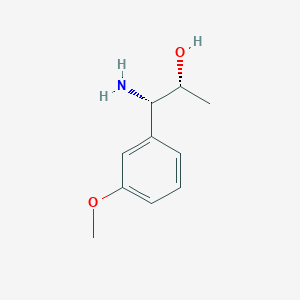
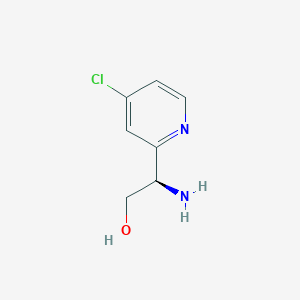
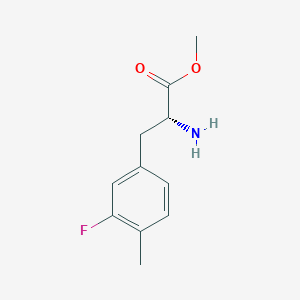
![6-(2,2-Difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13044905.png)


![8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13044918.png)
